1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of thiazole, triazole, and carboxamide functional groups, which contribute to its diverse reactivity and potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper(I) salts.
Coupling of Functional Groups: The final step involves coupling the thiazole and triazole rings with the carboxamide group using suitable coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxyphenyl group, which may result in different biological activities.
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its reactivity and potency.
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(methoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, which may influence its chemical properties and biological effects.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-8-10(3)27-15(20-8)24-9(2)13(22-23-24)14(25)21-11-4-6-12(7-5-11)26-16(17,18)19/h4-7H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFDLQAFDSBIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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